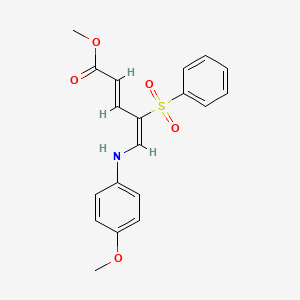
Methyl 5-(4-methoxyanilino)-4-(phenylsulfonyl)-2,4-pentadienoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-(4-methoxyanilino)-4-(phenylsulfonyl)-2,4-pentadienoate is a chemical compound with the CAS number 339276-70-9 . It is also known as methyl (2E,4E)-4-(benzenesulfonyl)-5-[(4-methoxyphenyl)amino]penta-2,4-dienoate .
Physical And Chemical Properties Analysis
The physical and chemical properties of Methyl 5-(4-methoxyanilino)-4-(phenylsulfonyl)-2,4-pentadienoate, such as its melting point, boiling point, density, molecular formula, molecular weight, and toxicity information, can be found on various chemical databases .Aplicaciones Científicas De Investigación
Chemical Synthesis and Reactions
Methyl 5-(4-methoxyanilino)-4-(phenylsulfonyl)-2,4-pentadienoate and its derivatives are explored in the realm of organic synthesis, particularly in [4+2] cycloaddition reactions. These compounds, due to their unique push-pull diene structure, undergo cycloaddition with electron-deficient dienophiles, leading to various cyclic compounds in good yields. Such reactions demonstrate the compound's utility in creating complex molecular architectures. For instance, 5-(phenylselenenyl)- and 5-(phenylsulfenyl)-4-ethoxy-1-phenyl-2,4-pentadien-1-ones have been shown to successfully react with N-methyl and N-phenylmaleimides, facilitating subsequent isomerization to yield 7-benzoyl-3a,4,5,7a-tetrahydro-1H-isoindole-1,3(2H)-diones. This highlights the compound's versatility in facilitating cycloadditions with various dienophiles, including DMAD and naphthoquinone, to produce novel organic structures (Yoshimatsu et al., 2002).
Synthesis of Pharmacological Fragments
The compound and its related structures serve as key intermediates in the synthesis of pharmacologically active molecules. The synthesis and functionalization of such compounds enable the development of a broad range of biologically active substances, including those with potential anticancer properties. For example, the synthesis of 5-(ethylsulfonyl)-2-methoxyaniline, a related compound, illustrates the importance of these molecules as pharmacophoric fragments in potent VEGFR2 inhibitors, which play a crucial role in antiangiogenic cancer therapies. This showcases the compound's significance in the synthesis of novel therapeutic agents, highlighting its application in medicinal chemistry and drug development (Murár et al., 2013).
Material Science and Engineering
The compound's derivatives also find applications in material science, particularly in the optimization of synthesis processes for intermediates used in various industrial applications. The optimization of reaction conditions for the synthesis of related compounds underscores the potential for improving industrial synthesis routes, enhancing the efficiency and yield of commercially important materials. This aspect of research demonstrates the compound's role beyond pharmaceuticals, extending into materials science and engineering to improve the synthesis of complex organic molecules with high efficiency and yield (Xu et al., 2018).
Direcciones Futuras
Propiedades
IUPAC Name |
methyl (2E,4E)-4-(benzenesulfonyl)-5-(4-methoxyanilino)penta-2,4-dienoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO5S/c1-24-16-10-8-15(9-11-16)20-14-18(12-13-19(21)25-2)26(22,23)17-6-4-3-5-7-17/h3-14,20H,1-2H3/b13-12+,18-14+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZDYUDQPGWOFAX-MEAXDALNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC=C(C=CC(=O)OC)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)N/C=C(\C=C\C(=O)OC)/S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

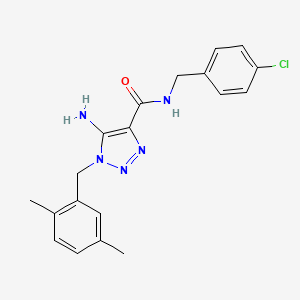
![3-[3-(Ethoxymethyl)pyrrolidin-1-yl]sulfonylpyridine-2-carbonitrile](/img/structure/B2396131.png)

![(3-((4-Methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(5-methylisoxazol-3-yl)methanone](/img/structure/B2396134.png)
![1-[2-(Methylsulfanyl)pyridine-3-carbonyl]-6-(pyrrolidine-1-sulfonyl)-1,2,3,4-tetrahydroquinoline](/img/structure/B2396135.png)
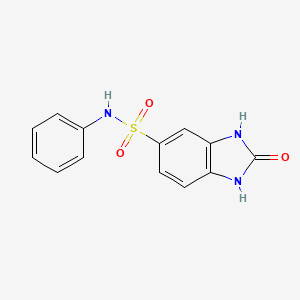

![N-(2-bromophenyl)-2-[4-(2,4-dimethylphenyl)piperazin-1-yl]acetamide](/img/structure/B2396138.png)
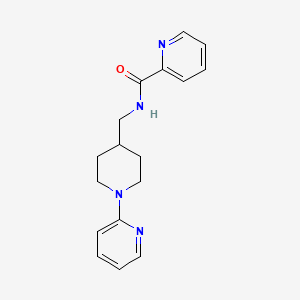
![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-N'-(5-methyl-1,2-oxazol-3-yl)oxamide](/img/structure/B2396140.png)
![3-[[1-(4-Methoxypyrimidin-2-yl)piperidin-4-yl]methoxy]-6,7-dihydro-5H-cyclopenta[c]pyridazine](/img/structure/B2396141.png)
![Ethyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B2396143.png)
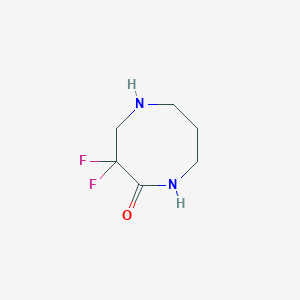
![N-(4-bromophenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2396148.png)